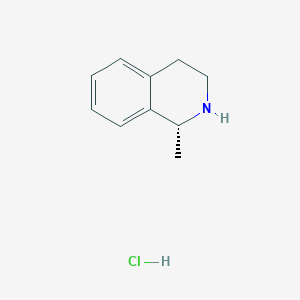

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Vue d'ensemble

Description

®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are significant due to their presence in various natural products and their potential pharmacological activities. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric hydrogenation of 1-methyl-3,4-dihydroisoquinoline using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale crystallization techniques to obtain the pure hydrochloride salt. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product.

Analyse Des Réactions Chimiques

Lithiation and Intramolecular Cyclization

The C1 and C4 positions of the tetrahydroisoquinoline core are reactive sites for lithiation. Using a LiDA–KOR superbase , selective deprotonation occurs at the C4 benzylic position, enabling stereoselective intramolecular nucleophilic reactions with epoxides (e.g., oxirane derivatives) . This process forms trans-pyrrolidinotetrahydroisoquinolines with high stereochemical control.

Mechanistic Insight:

-

Deprotonation forms a stabilized anion at C4.

-

Nucleophilic attack on the oxirane’s C1' position yields bridged trans-products (e.g., 7a–i ).

Example Product:

Reductive Amination and Hydrogenation

In multi-step syntheses, the tetrahydroisoquinoline scaffold is often functionalized via Bischler–Napieralski cyclization followed by catalytic hydrogenation. For example, 2-(3,4-dimethoxyphenyl)ethylamine undergoes cyclization with formic acid and paraformaldehyde to form the isoquinoline core, which is hydrogenated to yield 1,2,3,4-tetrahydroisoquinoline derivatives .

Key Steps:

-

Bischler–Napieralski Cyclization : Forms the isoquinoline ring.

-

Catalytic Hydrogenation : Reduces the heterocyclic ring to tetrahydroisoquinoline.

BF₃-Mediated Complexation and Azetidine Formation

When treated with BF₃·Et₂O , (R)-1-methyl-THIQ derivatives form stable complexes that undergo C1 lithiation. Subsequent intramolecular nucleophilic attack on epoxides produces cis-azetidine-fused tetrahydroisoquinolines (e.g., 9a–j ) .

Reaction Pathway:

-

BF₃ coordination enhances acidity at C1.

-

Lithiation generates a reactive anion.

-

Cyclization yields azetidine derivatives (up to 70% yield).

Functionalization via Grignard Reagents

1,1-Disubstituted derivatives are synthesized by reacting ketoamides with Grignard reagents (e.g., RMgX), followed by NaBH₄ reduction and acid-catalyzed cyclization . This method achieves high yields (85–90%) and modular substitution patterns.

Example:

Neuroprotective Mechanisms

Though primarily pharmacological, (R)-1-methyl-THIQ hydrochloride exhibits NMDA receptor antagonism by inhibiting glutamate-induced excitotoxicity. Pre- or post-treatment with 500 μM of the compound significantly reduces neuronal damage in vitro, comparable to MK-801 and memantine .

Applications De Recherche Scientifique

®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as a precursor for drug development.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of dopamine and serotonin receptors, contributing to its neuroprotective effects. Additionally, it may inhibit certain enzymes involved in the metabolism of neurotransmitters, thereby enhancing their availability in the brain.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride

- 1,2,3,4-Tetrahydroisoquinoline

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its chiral nature and specific pharmacological activities. Compared to other tetrahydroisoquinoline derivatives, it exhibits distinct interactions with neurotransmitter systems, making it a valuable compound for neuropharmacological research.

Activité Biologique

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ) is a derivative of tetrahydroisoquinoline (TIQ), a compound that has garnered attention for its diverse biological activities, particularly in neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article explores the biological activity of 1MeTIQ, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

1MeTIQ exhibits its biological effects through several mechanisms:

- Neuroprotective Effects : It is known to protect dopaminergic neurons from neurotoxins such as MPTP and rotenone. This protection is believed to be mediated through antioxidant mechanisms and modulation of neurotransmitter systems, particularly dopamine and serotonin receptors .

- NMDA Receptor Antagonism : Research indicates that 1MeTIQ acts as an uncompetitive antagonist at NMDA receptors, which are critical in excitotoxicity associated with neurodegenerative diseases. This antagonism contributes to its neuroprotective properties against glutamate-induced neuronal damage .

- Inhibition of Oxidative Stress : The compound may enhance the activity of antioxidative enzymes, thereby reducing oxidative stress in neurons exposed to toxic agents .

Pharmacological Applications

1MeTIQ has been studied for various therapeutic applications:

- Neurodegenerative Diseases : Its neuroprotective properties make it a candidate for treating conditions like Parkinson's disease. Studies have shown that it can prevent the degeneration of dopaminergic neurons in vitro and in vivo .

- Anti-addictive Properties : In animal models, 1MeTIQ has demonstrated potential anti-addictive effects, particularly in cocaine self-administration studies .

- Cytotoxic Activity : Some studies suggest that 1MeTIQ derivatives exhibit cytotoxic effects against tumor cells, indicating potential applications in cancer therapy .

Research Findings and Case Studies

Several studies have highlighted the biological activities of 1MeTIQ:

Detailed Case Study: Neuroprotection

In a pivotal study examining the neuroprotective effects of 1MeTIQ on cultured rat mesencephalic neurons:

- The compound was tested against four dopaminergic neurotoxins.

- Results indicated significant protection against cell death, with a notable stereoselectivity favoring the (R)-enantiomer over the (S)-enantiomer.

- The protective mechanism was linked to the induction of antioxidative responses rather than direct receptor interactions .

Propriétés

IUPAC Name |

(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEGVJOLMOPMHU-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=CC=CC=C2CCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84010-67-3 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84010-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.